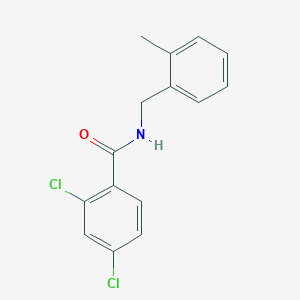![molecular formula C20H12BrClN2O4S B300508 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300508.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the research on (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. In addition, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromoindole-3-carboxaldehyde and 6-chloro-1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C20H12BrClN2O4S |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H12BrClN2O4S/c21-12-1-2-15-13(5-12)10(7-23-15)4-18-19(25)24(20(26)29-18)8-11-3-16-17(6-14(11)22)28-9-27-16/h1-7,23H,8-9H2/b18-4- |
InChI Key |
VDKLOVTWWMLWGN-LMXLVEHLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)/C(=C/C4=CNC5=C4C=C(C=C5)Br)/SC3=O)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=CNC5=C4C=C(C=C5)Br)SC3=O)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=CNC5=C4C=C(C=C5)Br)SC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)

![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B300443.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)
